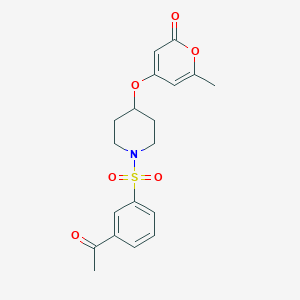

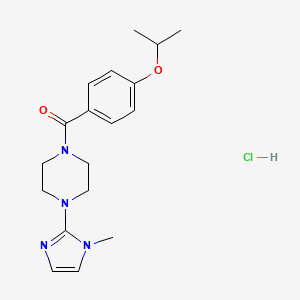

4-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" is a complex organic molecule that appears to be related to various research efforts in the synthesis and evaluation of novel organic compounds with potential biological activities. The structure of this compound suggests the presence of a pyranone ring, a piperidine moiety, and a sulfonyl group, which are common features in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another related synthesis pathway includes the addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired structural features and purity of the final product.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, IR, and elemental analysis . X-ray crystallography has also been employed to investigate the structure of similar molecules, revealing details such as the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo various reactions to form new heterocycles. For instance, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride in pyridine yields a sulfonamide, which can further react to form unsaturated ketones, semicarbazones, and thiosemicarbazones . These reactions are indicative of the versatile nature of the core structure, allowing for the generation of a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "4-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" are influenced by their molecular structure. The presence of different substituents on the pyranone ring, such as alkyl, alkoxy, or alkylthio groups, can significantly affect properties like solubility, melting point, and stability . The crystal structure, including non-covalent interactions such as hydrogen bonding and π-π stacking, also plays a role in determining the compound's physical state and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Antimicrobial Applications : Research has led to the synthesis of various heterocycles based on pyrazole, incorporating sulfonamide, and pyran derivatives. These compounds have been studied for their antimicrobial activities. For instance, pyran derivatives synthesized from reactions involving methyl 1-phenyl-5-amino pyrazole showed notable antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, a study on the crystal structure and antimicrobial activity of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated favorable antimicrobial activities against various bacterial and fungal strains (Okasha et al., 2022).

Chemical Synthesis and Structural Analysis

Synthesis of Functionalized Compounds : The addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates have been explored, leading to the synthesis of functionalized 2-piperidones with potential as intermediates for further chemical synthesis (Jao, Slifer, Lalancette, & Hall, 1996).

Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structures of compounds derived from piperidin-4-yl methanol have been conducted. These studies provide insight into the chemical bonding, geometry, and potential interactions of such compounds within biological systems (Girish et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-13-10-17(12-19(22)25-13)26-16-6-8-20(9-7-16)27(23,24)18-5-3-4-15(11-18)14(2)21/h3-5,10-12,16H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJBENGLUXZYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)

![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)

![Ethyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2500124.png)